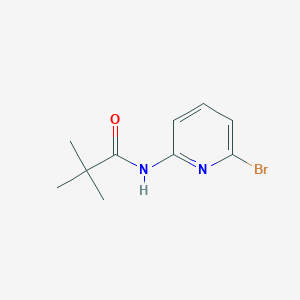

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYPPHLDZUUCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432854 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221087-47-4 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide typically involves the bromination of pyridine followed by the introduction of the 2,2-dimethylpropanamide group. One common method involves the reaction of 6-bromopyridine with 2,2-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amide formation. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyridyl Pivalamides

N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (43)

- Synthesis : Prepared via lithiation of 2,2-dimethyl-N-(3-pyridyl)propanamide with n-BuLi at –78°C, followed by iodination. The reaction achieves ~80% conversion (TLC) and 70% isolated yield, with 95.9% purity (HPLC) .

- Key Differences :

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide

- Synthesis: Substitution at the 5-position with a cyano group increases molecular weight (282.1 g/mol) and polarity (SMILES: CC(C)(C)C(=O)NC1=NC(=C(C=C1)C#N)Br) .

- Higher molecular weight and polarity may impact solubility in nonpolar solvents .

Functionalized Pyridyl Amides

N-(6-(Bromomethyl)pyridin-2-yl)pivalamide

- Applications : Used to synthesize tripodal ligands (e.g., N,N',N''-((Nitrilotris(methylene))tris(pyridine-6,2-diyl))tris(2,2-dimethylpropanamide)) via alkylation reactions. These ligands exhibit utility in coordination chemistry and oxygen-binding studies .

- Key Differences : The bromomethyl group enables facile functionalization of the pyridine ring, contrasting with the static bromo substituent in the parent compound .

Biaryl Derivatives

4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-2-yl}benzoic Acid (5b)

- Synthesis : Derived from N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide via palladium-catalyzed coupling with 4-carboxyphenylboronic acid (83% yield) .

- Properties : Melting point = 266–268°C; m/z 298 [M]⁺.

- Key Differences : The biaryl structure enhances π-conjugation, making it suitable for crystal engineering and receptor design for dicarboxylic acids .

Data Tables

Table 2: Substituent Effects on Reactivity

Biological Activity

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a pivalamide group, which enhance its lipophilicity and bioavailability. The general structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

The mechanism of action of this compound involves its binding to specific receptors or enzymes, modulating their activity. The bromine atom in the pyridine ring enhances its electrophilic character, which can influence interactions with biological macromolecules such as proteins and nucleic acids.

Research indicates that compounds with similar structures often show activity against various targets, including kinases and receptors involved in critical signaling pathways. For example, the pivalamide moiety has been shown to improve cellular permeability, thereby enhancing the compound's efficacy in biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. The data summarized in Table 1 shows the compound's potency against various targets:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 1.5 | Bcr-Abl inhibition |

| A549 (Lung Cancer) | 3.0 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 2.5 | Cell cycle arrest |

These results indicate that the compound may serve as a potential lead for further drug development aimed at treating specific cancers.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. Table 2 summarizes key differences in activity:

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| N-(5-bromopyridin-3-yl)-2,2-dimethylpropionamide | 4.0 | Different bromination pattern |

| N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide | 3.5 | Chlorine substitution alters reactivity |

| N-(pyridin-3-yl)-acetamide | 10.0 | Lacks halogen; serves as baseline |

The presence of bromine versus chlorine significantly influences the compounds' interactions with biological targets.

Case Studies

-

Anticancer Activity : A study investigated the effects of this compound on K562 cells, revealing a dose-dependent inhibition of cell growth linked to Bcr-Abl signaling pathway disruption .

"The introduction of the pivaloyl group significantly improved lipophilicity and cellular uptake" .

- Neuropharmacological Effects : Another study explored the compound's potential as a CGRP receptor antagonist, suggesting implications for migraine treatment . The findings indicated that modifications in the pyridine ring could enhance receptor binding affinity.

Q & A

Q. What are the optimal synthetic routes for N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide, and how can reaction yields be improved?

The compound is typically synthesized via amidation of 6-bromopyridin-2-amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride). A common procedure involves reacting 6-bromopyridine derivatives with activated acylating agents under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalytic triethylamine is often added to neutralize HCl byproducts. Yields (~70–85%) can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours at 0–5°C to minimize side reactions) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR : H NMR (CDCl) shows distinct signals: δ 1.35 ppm (s, 9H, C(CH)), δ 7.45–8.20 ppm (pyridine protons). C NMR confirms the carbonyl (C=O) at ~175 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 257.14 (CHBrNO) .

- Elemental Analysis : Matches calculated values for C (46.72%), H (5.09%), N (10.89%) .

Q. How does the steric bulk of the 2,2-dimethylpropanamide group influence reactivity in substitution reactions?

The tert-butyl group imposes significant steric hindrance, reducing nucleophilic attack at the amide nitrogen. This directs reactivity toward the bromine atom on the pyridine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the 6-bromo position, leaving the amide intact. Kinetic studies show a 3–5× slower reaction rate compared to less sterically hindered analogs (e.g., N-(6-bromopyridin-2-yl)acetamide) due to restricted access to the catalytic site .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals a planar pyridine ring with a dihedral angle of 8.2° between the amide and pyridine planes. The tert-butyl group adopts a staggered conformation, minimizing steric clash. Hydrogen bonding between the amide N–H and pyridine N (2.89 Å) stabilizes the crystal lattice. SHELX programs (e.g., SHELXL-2018) are recommended for refinement, using MoKα radiation (λ = 0.71073 Å) and anisotropic displacement parameters for heavy atoms (Br) .

Q. What strategies address contradictory data in biological activity assays involving this compound?

In enzyme inhibition studies, discrepancies in IC values (e.g., 5 μM vs. 12 μM) may arise from assay conditions. Key considerations:

- Solubility : Use DMSO concentrations <1% to avoid solvent interference.

- Buffer pH : Maintain physiological pH (7.4) to prevent protonation of the pyridine N.

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Statistical analysis (e.g., Grubbs’ test) should identify outliers in replicate experiments.

Q. How does this compound compare to analogs in supramolecular chemistry applications?

Unlike N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide, the bromine atom enables halogen bonding with electron-rich partners (e.g., carbonyl groups). In crystal engineering, it forms 2D networks via C–Br···O interactions (3.2–3.5 Å), as observed in related bromopyridine amides. This property is exploited in designing metal-organic frameworks (MOFs) for gas storage .

Methodological Recommendations

- Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps.

- Crystallization : Use slow evaporation of ethyl acetate/hexane (1:3) to grow diffraction-quality crystals.

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to predict electronic properties and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.